molecular formula C30H27ClFN5S B11054124 N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

Cat. No.: B11054124
M. Wt: 544.1 g/mol
InChI Key: TVTHUQPMNOBRDB-UHFFFAOYSA-N
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Description

N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is a complex organic compound that belongs to the class of triazacyclopenta[CD]azulenes This compound is characterized by its unique structure, which includes a benzyl group, a chloroanilino group, a fluorophenyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazacyclopenta[CD]azulene core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides in the presence of a base.

    Attachment of the chloroanilino group: This step involves the nucleophilic substitution reaction with 4-chloroaniline.

    Incorporation of the fluorophenyl group: This step involves the coupling reaction with 4-fluorobenzyl halides.

    Formation of the carbothioamide group: This step involves the reaction of the intermediate with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N3-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-Benzyl-1-[(4-bromoanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide
  • N~3~-Benzyl-1-[(4-methoxyanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

Uniqueness

N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H27ClFN5S

Molecular Weight

544.1 g/mol

IUPAC Name

N-benzyl-2-[(4-chloroanilino)methyl]-6-(4-fluorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27ClFN5S/c31-22-11-15-24(16-12-22)33-19-26-35-37-28(29(38)34-18-20-6-2-1-3-7-20)27(21-9-13-23(32)14-10-21)25-8-4-5-17-36(26)30(25)37/h1-3,6-7,9-16,33H,4-5,8,17-19H2,(H,34,38)

InChI Key

TVTHUQPMNOBRDB-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3C(=S)NCC4=CC=CC=C4)C5=CC=C(C=C5)F)CNC6=CC=C(C=C6)Cl

Origin of Product

United States

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